molecular formula C12H23N3O B13967757 1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone

1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone

Cat. No.: B13967757
M. Wt: 225.33 g/mol
InChI Key: GDOWHKLQVLYOQS-UHFFFAOYSA-N
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Description

1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of its atoms provides it with distinct chemical properties that make it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then further reacted to yield the final product . The reaction conditions often require the use of a palladium-phosphine precatalyst and specific temperature and pressure settings to ensure high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-(8-(2-Aminoethyl)-2,8-diazaspiro[45]decan-2-yl)ethanone is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

1-[8-(2-aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl]ethanone

InChI

InChI=1S/C12H23N3O/c1-11(16)15-8-4-12(10-15)2-6-14(7-3-12)9-5-13/h2-10,13H2,1H3

InChI Key

GDOWHKLQVLYOQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(C1)CCN(CC2)CCN

Origin of Product

United States

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